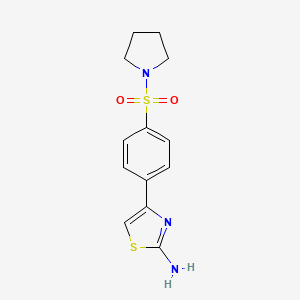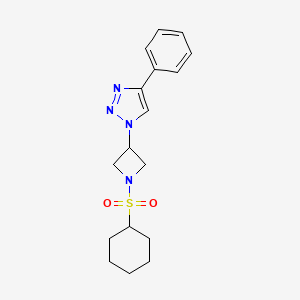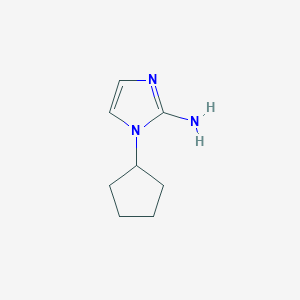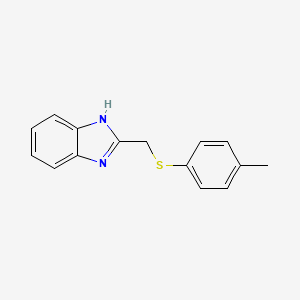
4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of molecules that are widely used by medicinal chemists to develop compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound involves the use of a pyrrolidine ring, which can be obtained from different cyclic or acyclic precursors . The pyrrolidine ring can be functionalized, for example, with proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by the pyrrolidine ring and its derivatives . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds is also described .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the pyrrolidine ring . The ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Aplicaciones Científicas De Investigación
Drug Discovery: Pyrrolidine Scaffold
The pyrrolidine ring is a common feature in medicinal chemistry, valued for its ability to enhance pharmacophore exploration due to its sp3-hybridization, contribution to stereochemistry, and non-planarity which allows for 3D coverage and “pseudorotation”. This compound, with its pyrrolidine sulfonamide group, could be used to synthesize biologically active compounds with potential selectivity for certain targets .
Selective Androgen Receptor Modulators (SARMs)
Derivatives of pyrrolidine, such as 4-(pyrrolidin-1-yl)benzonitrile, have been synthesized for use as SARMs. The structure of “4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine” could be optimized for similar applications, potentially offering a new avenue for the development of SARMs with improved pharmacokinetic profiles .
Antidepressant-like Efficacy
Compounds with pyrrolidine sulfonamide structures have demonstrated antidepressant-like efficacy in animal models, such as the mouse forced swim test. They have also shown potential in attenuating the behavioral effects of stress and treating reinstatement of extinguished cocaine-seeking behavior. This suggests that our compound could be researched for its therapeutic potential in mental health disorders .
Corrosion Inhibition
While not directly related to “4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine”, thiazol-2-amine derivatives have been evaluated as corrosion inhibitors for metals. This indicates that the thiazol-2-amine moiety in our compound might be explored for its non-toxic corrosion inhibition properties .
Stereogenicity and Enantioselective Binding
The stereogenicity of the pyrrolidine ring means that different stereoisomers can lead to different biological profiles due to varied binding modes to enantioselective proteins. Research into the stereoisomers of “4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine” could uncover new drug candidates with specific enantioselective properties .
Structural Diversity in Drug Design
The saturated nature of the pyrrolidine ring allows for greater structural diversity in drug design. The compound could serve as a versatile scaffold for generating a wide array of structurally diverse molecules, potentially leading to the discovery of novel drugs .
Modifying Physicochemical Parameters
Incorporating heteroatomic fragments like the pyrrolidine sulfonamide group can modify the physicochemical parameters of a molecule, optimizing ADME/Tox results for drug candidates. This compound could be pivotal in fine-tuning these properties for better drug design .
Synthetic Strategies and Reaction Conditions
The compound’s synthesis and reaction conditions could be studied to improve the efficiency of producing pyrrolidine derivatives. This research could lead to more cost-effective and environmentally friendly production methods for pharmaceuticals .
Direcciones Futuras
The future directions for the study of this compound could involve further exploration of the pharmacophore space and the development of new pyrrolidine compounds with different biological profiles . Additionally, the influence of steric factors on biological activity could be investigated further .
Propiedades
IUPAC Name |
4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c14-13-15-12(9-19-13)10-3-5-11(6-4-10)20(17,18)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVMEIVPDOCVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2873637.png)




![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2873643.png)

![(3,4-Dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2873648.png)


![2-Chloro-N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide](/img/structure/B2873655.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B2873658.png)